![molecular formula C15H15N3O2S B2996530 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 868980-44-3](/img/structure/B2996530.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

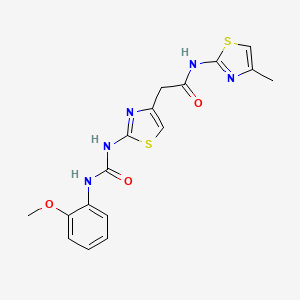

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” is a compound that has been studied for its potential biological activities . It is characterized by the presence of an imidazo[2,1-b]thiazole moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general approach involves several steps including halogenation, cyclization, hydrolysis, condensation, and further cyclization . The yield of the final product can vary, but a yield of 62% has been reported for a similar compound .Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum of a similar compound in DMSO-d6 showed signals corresponding to the imidazole and thiazole hydrogens, as well as the aromatic and methoxy hydrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be inferred from spectroscopic data. For instance, the 1H-NMR and 13C-NMR spectra provide information about the chemical environment of the hydrogens and carbons in the molecule .Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, like the one , have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that these compounds could potentially be used in cancer treatment.

Inhibitor of VEGFR2

The compound has shown inhibition on VEGFR2, a protein that has been implicated in cancer . This suggests that it could be used as a potential inhibitor in cancer treatment.

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds, which are present in the compound, have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antibacterial Properties

Similarly, these scaffolds have also shown antibacterial properties . This indicates potential use in combating bacterial infections.

Anti-inflammatory Properties

The compound’s scaffold has shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Antihypertensive Properties

Imidazo[2,1-b]thiazole scaffolds have demonstrated antihypertensive properties . This suggests potential use in the treatment of high blood pressure.

Zukünftige Richtungen

The future directions for the study of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” could involve further exploration of its biological activities. For instance, it could be tested against a wider range of cancer cell lines . Additionally, modifications could be made to its structure to enhance its biological activity .

Wirkmechanismus

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

One compound bearing an imidazo[2,1-b]thiazole scaffold showed potential inhibitory activity against the mda-mb-231 cell line .

Action Environment

The synthesis of similar compounds has been performed under relatively mild conditions , and the use of green solvents has been highlighted in the synthesis of related compounds .

Eigenschaften

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNUQGIPSYNVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)

![9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2996469.png)